molecular formula C4H4N6O2 B14141743 [2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine CAS No. 304693-61-6

[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine

Cat. No.: B14141743
CAS No.: 304693-61-6
M. Wt: 168.11 g/mol
InChI Key: QVLRRNHTAWIMQI-UHFFFAOYSA-N
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Description

5-(5-amino-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features two oxadiazole rings Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-amino-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(5-amino-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the oxadiazole rings, enhancing their chemical and biological properties .

Scientific Research Applications

5-(5-amino-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-amino-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating specific pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole: A simpler oxadiazole derivative with similar biological activities.

    2,5-Diamino-1,3,4-oxadiazole: Another derivative with potential antimicrobial properties.

    3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: A compound with enhanced energetic properties.

Uniqueness

5-(5-amino-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its dual oxadiazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

304693-61-6

Molecular Formula

C4H4N6O2

Molecular Weight

168.11 g/mol

IUPAC Name

5-(5-amino-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C4H4N6O2/c5-3-9-7-1(11-3)2-8-10-4(6)12-2/h(H2,5,9)(H2,6,10)

InChI Key

QVLRRNHTAWIMQI-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(O1)N)C2=NN=C(O2)N

Origin of Product

United States

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